molecular formula C8H5BrF3NO2 B1412223 2-Bromo-3-(trifluoromethyl)pyridine-4-acetic acid CAS No. 1227572-82-8

2-Bromo-3-(trifluoromethyl)pyridine-4-acetic acid

Cat. No.: B1412223
CAS No.: 1227572-82-8
M. Wt: 284.03 g/mol
InChI Key: MPPJVUBQLKLCOC-UHFFFAOYSA-N
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Description

2-Bromo-3-(trifluoromethyl)pyridine-4-acetic acid is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the second position, a trifluoromethyl group at the third position, and an acetic acid moiety at the fourth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-(trifluoromethyl)pyridine-4-acetic acid can be achieved through several synthetic routes. One common method involves the bromination of 3-(trifluoromethyl)pyridine, followed by the introduction of the acetic acid group. The reaction typically involves the use of bromine or a brominating agent under controlled conditions to ensure regioselectivity. The subsequent introduction of the acetic acid group can be achieved through various methods, including the use of acetic anhydride or acetyl chloride in the presence of a catalyst .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and acetylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-(trifluoromethyl)pyridine-4-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include substituted pyridines with various functional groups.

    Oxidation Reactions: Pyridine N-oxides.

    Reduction Reactions: Dehalogenated pyridines.

    Coupling Reactions: Biaryl compounds or other complex structures.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(trifluoromethyl)pyridine-4-acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, which can improve its bioavailability and efficacy . The bromine atom can participate in halogen bonding, which may influence the binding affinity to target proteins .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-3-(trifluoromethyl)pyridine-4-acetic acid is unique due to the combination of the bromine atom, trifluoromethyl group, and acetic acid moiety. This combination imparts distinct chemical properties, such as enhanced reactivity in substitution and coupling reactions, as well as potential biological activities .

Properties

IUPAC Name

2-[2-bromo-3-(trifluoromethyl)pyridin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3NO2/c9-7-6(8(10,11)12)4(1-2-13-7)3-5(14)15/h1-2H,3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPPJVUBQLKLCOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1CC(=O)O)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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